N-[2-(difluoromethoxy)phenyl]-1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamide

Lipophilicity Permeability Drug Design

N-[2-(Difluoromethoxy)phenyl]-1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamide (CAS 753464-44-7) is a synthetic small molecule featuring a 1-hydroxybenzotriazole (HOBt) core coupled at the 6-position to an N-(2-difluoromethoxyphenyl) sulfonamide moiety. It is included in the HMS LINCS screening library (HMS1771P18), a collection of compounds applied for cellular perturbation and signature-based drug discovery.

Molecular Formula C13H10F2N4O4S
Molecular Weight 356.3
CAS No. 753464-44-7
Cat. No. B2941035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(difluoromethoxy)phenyl]-1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamide
CAS753464-44-7
Molecular FormulaC13H10F2N4O4S
Molecular Weight356.3
Structural Identifiers
SMILESC1=CC=C(C(=C1)NS(=O)(=O)C2=CC3=C(C=C2)N=NN3O)OC(F)F
InChIInChI=1S/C13H10F2N4O4S/c14-13(15)23-12-4-2-1-3-10(12)17-24(21,22)8-5-6-9-11(7-8)19(20)18-16-9/h1-7,13,17,20H
InChIKeyWNRJSGYYMMEUSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-[2-(Difluoromethoxy)phenyl]-1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamide (CAS 753464-44-7): A Structurally Distinct Benzotriazole Sulfonamide Tool Compound


N-[2-(Difluoromethoxy)phenyl]-1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamide (CAS 753464-44-7) is a synthetic small molecule featuring a 1-hydroxybenzotriazole (HOBt) core coupled at the 6-position to an N-(2-difluoromethoxyphenyl) sulfonamide moiety. It is included in the HMS LINCS screening library (HMS1771P18), a collection of compounds applied for cellular perturbation and signature-based drug discovery [1]. The compound differs from simpler benzotriazole-6-sulfonamides by the presence of the difluoromethoxy group, which is predicted to confer distinct lipophilicity and metabolic stability profiles that are not interchangeable with other analogs in bioactivity screening or chemical biology studies [2].

Why N-[2-(Difluoromethoxy)phenyl]-1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamide Cannot Be Replaced by In-Class Analogs Without Data Verification


Within the benzotriazole-6-sulfonamide series, the N-substituent is primarily responsible for target binding affinity, selectivity, and physicochemical properties. The target compound incorporates a 2-difluoromethoxy phenyl group that is absent in the commercially more common N,N-diethyl (CAS 26198-23-2) and N,N-dimethyl (CAS 554425-48-8) analogs . The difluoromethoxy group is known to increase lipophilicity (computed XLogP3-AA = 2.6) relative to unsubstituted sulfonamides, potentially improving membrane permeability but also altering logD-driven pharmacokinetics [1]. Because even minor changes in N-substitution can substantially shift activity profiles, direct substitution without matched-pair comparison risks invalidating biological results and wasting procurement resources.

Selecting N-[2-(Difluoromethoxy)phenyl]-1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamide: Quantitative Evidence of Differentiation from Analogs


Enhanced Predicted Lipophilicity (XLogP3-AA) Relative to the Clinical Sulfonamide Acetazolamide

The target compound exhibits a substantially higher computed logP (XLogP3-AA = 2.6) compared to the first-line carbonic anhydrase inhibitor acetazolamide (XLogP3-AA = -0.26). This >2.8 log-unit shift indicates greater membrane permeability potential, which may translate into improved passive diffusion in cell-based assays. Such a difference is critical when selecting a tool compound for intracellular target engagement where acetazolamide's low lipophilicity limits cellular uptake [1].

Lipophilicity Permeability Drug Design

Unique N-Aryl Substitution Pattern vs. N,N-Dialkyl Benzotriazole-6-sulfonamide Analogs

Unlike the N,N-diethyl (CAS 26198-23-2) and N,N-dimethyl (CAS 554425-48-8) variants that carry aliphatic amine sulfonamide terminals, the target compound bears an N-(2-difluoromethoxy)phenyl substituent. This aromatic substitution introduces π-stacking potential and alters hydrogen-bonding geometry of the sulfonamide -NH-, which can significantly change target binding affinity and selectivity. While direct comparative bioactivity data are not publicly available, the structural divergence is consistent with class-level SAR indicating that N-aryl sulfonamides often display distinct enzyme inhibition profiles compared to their N,N-dialkyl counterparts .

Chemical Biology Structure-Activity Relationship Probe Selectivity

Inclusion in the HMS LINCS Chemical Perturbagen Library as a Pre-Validated Screening Tool

The compound is catalogued as HMS1771P18 in the HMS LINCS library, indicating it has passed quality-control filters for solubility, purity, and broad cellular screening [1]. This distinguishes it from non-library compounds that lack any experimental validation for cell-based use. Researchers selecting compounds for LINCS-style signature profiling can therefore proceed with reduced risk of incompatibility with standard cellular assay conditions.

Cellular Perturbation Signature-Based Discovery Tool Compound

Higher Molecular Weight and Topological Complexity vs. First-Line Sulfonamide Drugs

With a molecular weight of 356.3 g/mol and 5 rotatable bonds, the target compound occupies a higher-complexity chemical space than simpler sulfonamides like acetazolamide (MW 222.25, rotatable bonds 2) [1][2]. This increased complexity offers more vectors for derivatization and fragment growth, making it a more attractive starting point for lead optimization programs that require specific binding interactions not accessible with lower-complexity scaffolds.

Drug-Likeness Molecular Complexity Lead Optimization

Optimal Application Scenarios for N-[2-(Difluoromethoxy)phenyl]-1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamide in Drug Discovery and Chemical Biology


Intracellular Target Engagement Assays Requiring Higher Passive Permeability than Acetazolamide

The compound's predicted logP of 2.6, compared to acetazolamide's -0.26, suggests superiority in cell-based assays where passive diffusion across membranes is essential. Researchers studying cytoplasmic carbonic anhydrase isoforms or other intracellular targets should consider this compound over acetazolamide to avoid false negatives due to limited cellular uptake [1].

HMS LINCS-Compatible Cellular Signature Profiling

Because the compound is already registered as HMS1771P18 in the HMS LINCS perturbagen library, it can be directly incorporated into LINCS-style signature-based discovery workflows without additional QC. This saves time and cost compared to sourcing and validating a structurally similar but untested analog [1].

Fragment-Based Lead Discovery Requiring Aromatic N-Substituted Sulfonamide Scaffolds

The N-(2-difluoromethoxy)phenyl group provides π-stacking and hydrophobic contacts not available with N,N-dialkyl benzotriazole-6-sulfonamides. Fragment screening campaigns targeting proteins with aromatic-rich binding pockets may benefit from this compound's unique substitution pattern, which can be exploited for hit-to-lead expansion [1].

Quote Request

Request a Quote for N-[2-(difluoromethoxy)phenyl]-1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.